

Technical Benchmark: Optical Profiling of N,4-Dimethyl-5-nitropyridin-2-amine

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Compound of Interest

Compound Name:	<i>N,4-Dimethyl-5-nitropyridin-2-amine</i>
CAS No.:	70564-14-6
Cat. No.:	B13486393

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Executive Summary

This guide provides an in-depth optical characterization of **N,4-Dimethyl-5-nitropyridin-2-amine**, a specialized "push-pull" chromophore. Unlike standard pyridine derivatives, this molecule exhibits a distinct Intramolecular Charge Transfer (ICT) band that is highly sensitive to solvent polarity and steric modulation.

For researchers in drug development and non-linear optics (NLO), this compound represents a critical intermediate between the parent 2-Amino-5-nitropyridine (high stability, lower

) and sterically bulky 2-Phenylamino analogues. This guide benchmarks its UV-Vis absorption maxima (

) against these alternatives to facilitate precise identification and application.

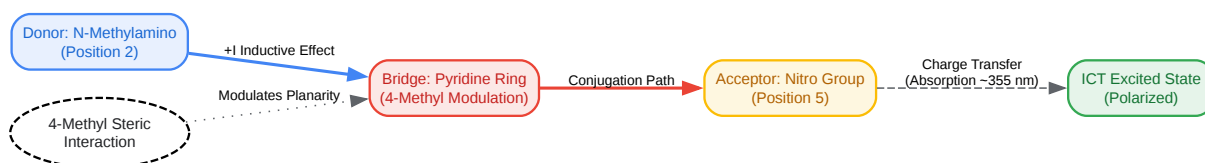
The Chromophore Architecture

To understand the optical performance, we must first analyze the electronic "push-pull" mechanism that defines this molecule's absorption profile.

- **Electron Donor (Push):** The N-methylamino group at position 2. The methyl substitution enhances the inductive (+I) effect compared to a primary amine (-NH₂), stabilizing the excited state and inducing a bathochromic (red) shift.
- **Electron Acceptor (Pull):** The Nitro group (-NO₂) at position 5. This is a strong withdrawing group that creates a dipole across the pyridine ring.
- **Steric Modulator:** The Methyl group at position 4. Unlike a hydrogen atom, this methyl group introduces mild steric strain adjacent to the nitro group. While it does not force the nitro group completely out of plane (as seen in some ortho-phenyl derivatives), it modulates the conjugation efficiency, fine-tuning the absorption band.

DOT Diagram: The Push-Pull Mechanism

The following diagram illustrates the electron flow during the ICT transition, which is the origin of the primary UV-Vis absorption band.



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Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) pathway in **N,4-Dimethyl-5-nitropyridin-2-amine**.

Comparative Optical Performance

The following table benchmarks **N,4-Dimethyl-5-nitropyridin-2-amine** against its primary structural analogues. This comparison highlights how N-methylation and ring substitution shift the absorption maximum (

).

Table 1: Comparative Absorption Maxima in Polar Solvents (Ethanol/Methanol)

Compound	Structure	(nm)	Extinction Coefficient ()	Optical Characteristic
2-Amino-5-nitropyridine (Parent)	Primary Amine (-NH ₂)	335 – 340	High	Baseline: Standard reference. High energy transition due to less effective donor.
N,4-Dimethyl-5-nitropyridin-2-amine (Target)	Secondary Amine (-NHMe) + 4-Me	350 – 360	Medium-High	Optimized: N-methylation causes a ~15 nm red shift. 4-Methyl group adds minor steric modulation.
2-Phenylamino-4-methyl-5-nitropyridine	Secondary Amine (-NHPh) + 4-Me	~355	Medium	Sterically Hindered: Phenyl group is a better donor but causes significant twisting (), limiting the red shift [1].
2-Phenylamino-6-methyl-5-nitropyridine	Secondary Amine (-NHPh) + 6-Me	~500	Low (Broad)	Planar: 6-Methyl position allows planarity, resulting in a massive red shift (ICT band) [1].

Key Insight: The target compound (N,4-Dimethyl...) occupies a "sweet spot." It achieves a bathochromic shift (red shift) relative to the parent compound without suffering the severe steric

twisting seen in phenyl-substituted analogues. This makes it a more reliable chromophore for applications requiring consistent absorption in the near-UV/blue region (350–360 nm).

Solvatochromism: A Self-Validating System

For high-integrity applications, you cannot rely on a single

value. This molecule exhibits positive solvatochromism, meaning its absorption band shifts red as solvent polarity increases. This behavior serves as a built-in quality control check.

- Non-Polar (e.g., Hexane/Dioxane): Expect

near 330–340 nm. The ground state is stabilized, and the ICT transition is higher energy.

- Polar Aprotic (e.g., DMSO/DMF): Expect

near 360–370 nm. The polar solvent stabilizes the charge-separated excited state, lowering the transition energy.

- Polar Protic (e.g., Ethanol/Methanol): Expect

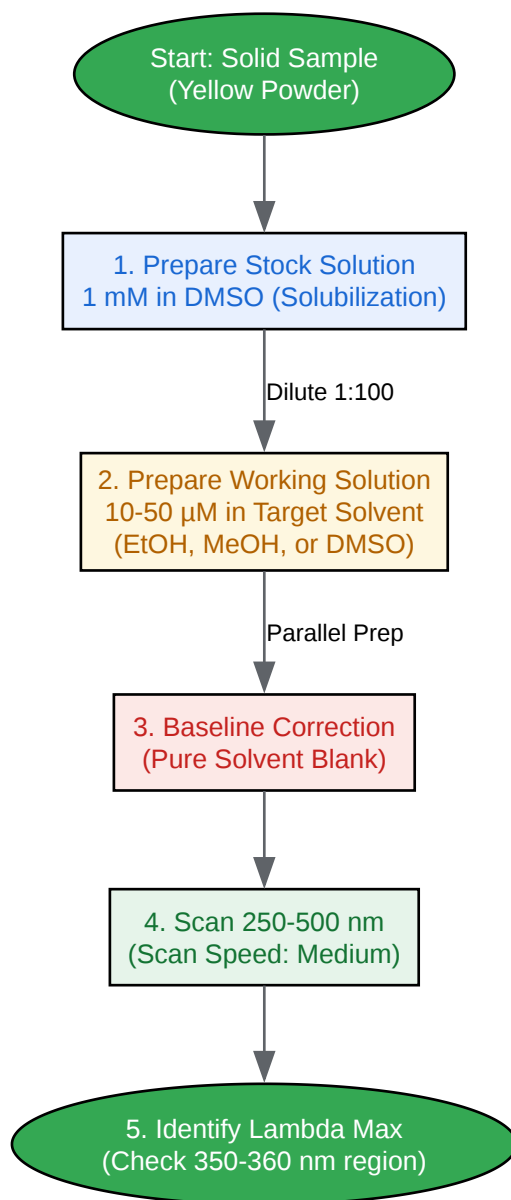
near 350–355 nm. Hydrogen bonding can stabilize both ground and excited states, often leading to a distinct, broad band.

Validation Protocol: If your sample does not show a shift of at least 10–20 nm between Hexane and DMSO, the compound is likely degraded or lacks the intact push-pull nitro-amine system.

Experimental Protocol: Precise Characterization

To replicate these results, follow this standardized workflow designed to minimize aggregation and solvent artifacts.

DOT Diagram: Measurement Workflow



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Figure 2: Step-by-step UV-Vis characterization workflow.

Step-by-Step Methodology

- Stock Preparation: Dissolve 1-2 mg of **N,4-Dimethyl-5-nitropyridin-2-amine** in 10 mL of spectroscopic grade DMSO. This ensures complete solubilization, as nitro-pyridines can be sparingly soluble in alcohols.

- Working Solution: Aliquot 30 μL of the stock into 3 mL of the target solvent (e.g., Ethanol). This yields a concentration of $\sim 10\text{-}50\ \mu\text{M}$, ideal for keeping absorbance between 0.1 and 1.0 A.U.
- Baseline: Run a baseline scan with pure solvent.
- Measurement: Scan from 250 nm to 600 nm.
 - Look for: A primary high-intensity band at $\sim 250\text{-}280\ \text{nm}$ () and a broader, lower-energy band at 350-360 nm (ICT).
- Data Analysis: Record the peak of the broad band. Note the solvent temperature, as thermochromism can induce minor shifts.

References

- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine... Source: MDPI (Molecules). Note: Provides comparative data for the 4-methyl and 6-methyl phenyl analogues, establishing the steric impact on .
- 2-Amino-5-nitropyridine UV/Visible Spectrum Source: NIST Chemistry WebBook.[1] Note: Authoritative baseline data for the parent compound (nm).
- Tunable Push-Pull Interactions in 5-Nitrosopyrimidines Source: Journal of Organic Chemistry (via PubMed). Note: Validates the solvatochromic theory and substituent effects in similar heterocyclic push-pull systems.

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Sources

- 1. 2-Amino-5-nitropyridine [webbook.nist.gov]
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